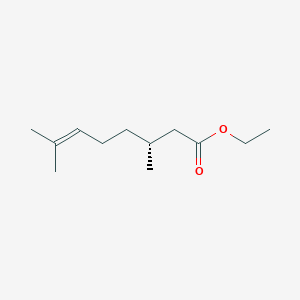

Ethyl (r)-citronellate

Description

Significance in Asymmetric Synthesis and Chiral Pool Chemistry

The concept of the "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. nih.govwikipedia.org Ethyl (R)-citronellate, derived from (R)-citronellol, is a prominent member of the terpene-derived chiral pool. nih.gov Its value lies in its pre-defined stereocenter, which can be strategically incorporated into a target molecule, thereby simplifying the synthetic process and ensuring the desired stereochemical outcome. wikipedia.org This approach, known as chiral pool synthesis, is a cornerstone of modern asymmetric synthesis, the branch of chemistry focused on the selective production of a single enantiomer of a chiral product. wikipedia.orgnih.gov

The utility of this compound as a chiral building block is demonstrated in the synthesis of various complex natural products and biologically active molecules. For instance, it has been utilized as a starting material in the synthesis of the sex pheromone of the pine sawfly, (3S,5R,6S)-3,5-dimethyl-6-isopropyl-3,4,5,6-tetrahydropyran-2-one. researchgate.net Furthermore, derivatives of citronellic acid have been instrumental in the stereocontrolled synthesis of all four diastereomers of trisubstituted piperidine-alkaloids, which are key components of veratramine (B1683811) and jervine (B191634) type steroidal alkaloids. acs.orgacs.org

The conversion of this compound into other valuable chiral intermediates is a common strategy in organic synthesis. For example, it can be transformed into key intermediates for the synthesis of (-)-menthol, one of the most commercially significant terpenoid flavors. rsc.org The synthesis of enantiopure (R)-citronellal, a precursor to (-)-menthol, can be achieved from geraniol (B1671447) through enzymatic cascades, highlighting the biocatalytic routes available for these transformations. rsc.orgwiley.comnih.gov

| Application of this compound | Synthesized Compound/Intermediate | Reference |

| Asymmetric Synthesis | Sex pheromone of the pine sawfly | lookchem.com |

| Chiral Pool Synthesis | Trisubstituted piperidine-alkaloids | acs.orgacs.org |

| Precursor for Flavors | (-)-Menthol | rsc.org |

Historical Context of Enantiomeric Resolution and Utilization of Citronellic Acid Derivatives

The journey to obtaining enantiomerically pure citronellic acid and its derivatives has evolved significantly over time. Early methods for separating enantiomers, a process known as resolution, often involved the formation of diastereomeric salts. This classical approach relies on reacting a racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts, having different physical properties, can then be separated by techniques like fractional crystallization.

More contemporary and efficient methods for obtaining enantiopure citronellic acid and its derivatives have emerged, with a strong emphasis on biocatalysis. Lipases, a class of enzymes, have shown remarkable enantioselectivity in the esterification and transesterification of citronellic acid and related compounds. diva-portal.orgresearchgate.net For example, Candida rugosa lipase (B570770) has been effectively used for the resolution of racemic 3,7-dimethyl-6-octenoic acid (citronellic acid). diva-portal.org The enantioselectivity of these enzymatic reactions can be influenced by the choice of alcohol used in the esterification process. researchgate.net

The direct synthesis of enantiomerically pure citronellic acid derivatives has also been a focus of research. Asymmetric hydrogenation of prochiral precursors using chiral metal catalysts, such as rhodium complexes with chiral ligands, has been a successful strategy. google.com Furthermore, biocatalytic approaches are being developed to produce enantiopure (R)-citronellal from inexpensive starting materials like geraniol, which can then be oxidized to (R)-citronellic acid. wiley.comnih.gov These enzymatic methods offer a more sustainable alternative to traditional chemical routes that may use toxic metals and complex ligands. wiley.com

The historical and ongoing development of methods to access enantiomerically pure citronellic acid and its derivatives underscores their importance in synthetic chemistry. From classical resolution techniques to modern asymmetric catalysis and biocatalysis, the ability to obtain these chiral building blocks has been crucial for the advancement of asymmetric synthesis.

| Method for Enantiomeric Resolution/Synthesis | Description | Reference |

| Classical Resolution | Formation and separation of diastereomeric salts. | |

| Biocatalytic Resolution | Enantioselective esterification using lipases like Candida rugosa lipase. | diva-portal.orgresearchgate.net |

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rhodium-phosphine complexes) to create the chiral center. | google.com |

| Biocatalytic Synthesis | Enzymatic conversion of achiral precursors (e.g., geraniol) to enantiopure products. | rsc.orgwiley.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

65620-73-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

ethyl (3R)-3,7-dimethyloct-6-enoate |

InChI |

InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3/t11-/m1/s1 |

InChI Key |

UAIOJGGMISJMMY-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C)CCC=C(C)C |

Canonical SMILES |

CCOC(=O)CC(C)CCC=C(C)C |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Ethyl R Citronellate

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing Ethyl (R)-citronellate. These routes range from classical esterification to advanced stereoselective strategies utilizing chiral catalysts and precursors.

The most fundamental approach to synthesizing ethyl citronellate is the direct esterification of citronellic acid with ethanol (B145695). This reaction, typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) in what is known as a Fischer esterification, is an equilibrium-driven process. To achieve high yields, the reaction often requires the removal of water as it is formed. While this method is straightforward for producing the racemic ester, it does not provide control over the stereochemistry, resulting in a mixture of (R)- and (S)-enantiomers.

Achieving high enantiomeric purity for the (R)-enantiomer necessitates stereoselective synthesis. A prominent industrial method involves the asymmetric isomerization of N,N-diethylgeranylamine using a rhodium complex with a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This process generates (R)-(−)-N,N-diethyl-(E)-citronellalenamine with high optical purity. Subsequent hydrolysis of this enamine yields (R)-(+)-citronellal, a key intermediate, with an enantiomeric excess (ee) greater than 95%. orgsyn.org The (R)-citronellal can then be oxidized to (R)-citronellic acid and subsequently esterified with ethanol to produce this compound. This method allows for the production of either the (R) or (S) enantiomer by selecting the appropriate BINAP ligand enantiomer. orgsyn.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| [Rh{(-)-BINAP}(1,5-C₈H₁₂)]ClO₄ | N,N-diethylnerylamine | (+)-N,N-diethyl-(E)-citronellalenamine | 92% |

| [Rh{(+)-BINAP}(1,5-C₈H₁₂)]ClO₄ | N,N-diethylgeranylamine | (+)-N,N-diethyl-(E)-citronellalenamine | 96% |

This table illustrates the high enantioselectivity achieved in the synthesis of a key precursor to (R)-citronellal using different chiral catalysts.

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products that can be used as starting materials for complex chiral molecules.

Citronellal (B1669106) and Citronellic Acid : (R)-Citronellal is a valuable natural precursor for fragrances and is a key intermediate in the large-scale industrial synthesis of (-)-menthol. researchgate.net When (R)-citronellal is the starting material, it can be oxidized to (R)-citronellic acid, which is then directly esterified with ethanol to yield this compound. If (R)-citronellic acid is available, it undergoes direct esterification.

Pulegone : (R)-(+)-Pulegone, a monoterpene ketone found in the essential oils of plants like pennyroyal, can be converted to citronellic acid. chemicalbook.comresearchgate.net This transformation serves as a route to access the citronellane skeleton from a different natural source, which can then be esterified.

Limonene : (R)-(+)-Limonene is a widely available monoterpene from citrus fruits. researchgate.net Synthetic routes have been developed to convert limonene into various derivatives. mdpi.comiscientific.org Pathways involving oxidative cleavage of one of the double bonds can lead to intermediates that can be further transformed into the citronellal or citronellic acid structure, thereby providing another avenue from the chiral pool to this compound.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an environmentally friendly alternative to chemical synthesis, often providing superior selectivity under mild reaction conditions. Enzymes like enoate reductases and lipases are particularly effective for producing chiral compounds.

Enoate reductases (ERs), especially those from the Old Yellow Enzyme (OYE) family, are highly efficient biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. acsgcipr.orgnih.gov A significant application of these enzymes is the reduction of citral, a mixture of (E)- and (Z)-isomers (geranial and neral), to optically pure citronellal. nih.gov This reaction is a key step, as the resulting (R)-citronellal is the direct precursor to this compound.

Researchers have engineered whole-cell biocatalysts to enhance the efficiency and stereoselectivity of this reduction. For example, a mutant (Y84V) of an ene reductase (OYE2p) from Saccharomyces cerevisiae demonstrated significantly improved catalytic efficiency and stereoselectivity (98.0% ee for the R-enantiomer) in the reduction of citral. nih.gov By co-expressing this engineered enzyme with a glucose dehydrogenase for cofactor regeneration in an engineered E. coli strain, researchers achieved complete conversion of high concentrations of citral (106 g/L) into (R)-citronellal with 95.4% ee. nih.govnih.gov This biocatalytically produced (R)-citronellal can then be converted to this compound via oxidation and esterification.

| Enzyme/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Key Finding |

| OYE2p (Y84V) variant from S. cerevisiae | (E/Z)-Citral | (R)-Citronellal | 98.0% | Structure-based engineering improved catalytic efficiency and stereoselectivity. nih.gov |

| Engineered E. coli whole-cell (OYE2p-Y84V + BmGDH) | (E/Z)-Citral (106 g/L) | (R)-Citronellal | 95.4% | High substrate conversion and space-time yield (121.6 g L⁻¹ day⁻¹). nih.gov |

| OYE2 from S. cerevisiae | Geranial | (R)-Citronellal | 95.9% | Used in a one-pot, two-step cascade starting from geraniol (B1671447). nih.gov |

This table summarizes the performance of various enoate reductase-based systems in the stereoselective synthesis of (R)-citronellal, a crucial intermediate.

Lipases are widely used industrial enzymes that catalyze hydrolysis and esterification reactions. researchgate.net Their high stability in organic solvents and remarkable regio- and enantioselectivity make them ideal for producing enantiopure esters. nih.govnih.gov

Two primary lipase-catalyzed strategies can be employed for the synthesis of this compound:

Kinetic Resolution of Racemic Ethyl Citronellate : In this method, a lipase (B570770) is used to selectively hydrolyze one enantiomer of a racemic mixture of ethyl citronellate. For example, the lipase might preferentially hydrolyze Ethyl (S)-citronellate to (S)-citronellic acid, leaving behind the unreacted and highly enriched this compound.

Enantioselective Esterification of Racemic Citronellic Acid : A lipase can be used to catalyze the esterification of racemic citronellic acid with ethanol. Due to the enzyme's stereopreference, it will predominantly catalyze the formation of one ester enantiomer, for example, this compound, while the (S)-citronellic acid remains largely unreacted. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for such resolutions. mdpi.comresearchgate.net

These enzymatic methods align with the principles of green chemistry by operating under mild conditions and offering high selectivity, which simplifies downstream purification processes. nih.gov

Alcohol Dehydrogenase Applications in Chiral Alcohol Synthesis

Alcohol dehydrogenases (ADHs) are pivotal enzymes in the synthesis of chiral alcohols, catalyzing the reversible oxidation of alcohols to aldehydes or ketones. Their utility in producing enantiomerically pure compounds stems from their high stereoselectivity. ADHs are classified based on their stereopreference, yielding either (R)- or (S)-alcohols from the reduction of a prochiral ketone. While many commercially available ADHs produce (S)-alcohols, several bacterial ADHs, particularly from the genus Lactobacillus, have been identified as (R)-specific, broadening the scope of accessible chiral molecules. nih.gov

The enantioselective reduction of carbonyl groups is a key strategy for producing a variety of valuable chiral compounds, including hydroxy esters and alcohols that serve as building blocks in organic synthesis. nih.gov The application of ADHs can be in the form of isolated enzymes or as part of whole-cell systems. While isolated enzymes can offer high purity and specificity, their use often necessitates the addition and regeneration of expensive coenzymes like NAD(P)H. orgsyn.org

In the context of this compound synthesis, ADHs can play a role in the reduction of the aldehyde group of citral or citronellal, which can be an undesired side reaction when the target is the chiral aldehyde. magentec.com.cn However, the selective reduction of the C=C bond is typically achieved by other enzyme classes, such as ene reductases. The strategic use of ADHs with specific selectivities is crucial in multi-step chemoenzymatic processes to avoid unwanted byproducts.

Whole-Cell Biocatalysis for Enantioselective Reductions

Whole-cell biocatalysis offers a robust and economically viable approach for enantioselective reductions, including the synthesis of (R)-citronellal, the precursor to this compound. A significant advantage of using whole cells is the presence of endogenous cofactor regeneration systems, which circumvents the need to supply expensive cofactors externally. nih.gov

The asymmetric reduction of citral to (R)-citronellal has been successfully achieved using engineered whole-cell biocatalysts. For instance, E. coli cells co-expressing an ene reductase from Saccharomyces cerevisiae (OYE2p) and a glucose dehydrogenase (GDH) from Bacillus megaterium have been shown to convert (E/Z)-citral to (R)-citronellal with high enantiomeric excess. nih.gov A key challenge in whole-cell bioreduction of citral is the presence of native E. coli aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs) that can lead to the undesired reduction of the aldehyde group to form geraniol, nerol, or citronellol (B86348). magentec.com.cn To enhance the chemoselectivity towards the desired product, the deletion of genes encoding these competing enzymes is a crucial strategy. nih.gov

Through a combination of enzyme engineering and metabolic engineering of the host strain, highly efficient whole-cell biocatalysts have been developed. In one study, after deleting three endogenous reductase genes in E. coli and co-expressing an engineered OYE2p variant and a GDH, a high titer of (R)-citronellal was achieved with excellent enantioselectivity. nih.gov

Table 1: Examples of Whole-Cell Biocatalysis for (R)-citronellal Production

| Biocatalyst | Substrate | Product | Titer (g/L) | Enantiomeric Excess (ee %) | Reference |

| Engineered E. coli with OYE2p variant and GDH | (E/Z)-Citral | (R)-Citronellal | 106 | 95.4 | nih.gov |

| Engineered E. coli with AdhP and OYE2p | Geraniol | (R)-Citronellal | 23.14 | 96.7 | nih.gov |

Cofactor Regeneration Systems in Biocatalytic Processes

The economic feasibility of biocatalytic redox reactions heavily relies on the efficient regeneration of expensive nicotinamide cofactors such as NAD(P)H. In whole-cell biocatalysis, cofactor regeneration is often an inherent advantage as the cell's metabolic machinery can regenerate the required cofactors. For in vitro enzymatic reactions, various cofactor regeneration systems have been developed.

These systems can be broadly categorized into substrate-coupled and enzyme-coupled regeneration. In a substrate-coupled system, a single enzyme catalyzes both the main reaction and the regeneration reaction using a co-substrate. A common enzyme-coupled approach involves the use of a second enzyme and a sacrificial co-substrate. For the regeneration of NADH and NADPH, formate dehydrogenase (FDH) with formate and glucose dehydrogenase (GDH) with glucose are frequently employed, respectively. google.com These systems are often favored due to the low cost of the co-substrate and the formation of innocuous byproducts.

In the context of (R)-citronellal synthesis using ene reductases, which are often NADPH-dependent, the co-expression of a GDH in a whole-cell system provides a continuous supply of NADPH for the asymmetric reduction of citral. nih.gov This integrated system simplifies the process and reduces costs associated with the external addition of cofactors. The choice of the regeneration system is critical and depends on factors such as the desired cofactor, pH optimum of the enzymes, and potential for product inhibition.

Asymmetric Catalysis in this compound Synthesis

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides a powerful tool for the asymmetric synthesis of chiral molecules. One of the most prominent industrial applications is the asymmetric isomerization of allylic amines to enamines, catalyzed by rhodium-BINAP complexes, which can then be hydrolyzed to chiral aldehydes. This technology has been successfully applied to the large-scale synthesis of (R)-citronellal. orgsyn.org

Another important transition metal-catalyzed reaction is the asymmetric hydrogenation of prochiral olefins. In the synthesis of chiral citronellol, a precursor that can be oxidized to citronellal, ruthenium-BINAP catalysts have been extensively studied for the asymmetric hydrogenation of geraniol. orgsyn.orgrsc.orgresearchgate.netabo.fi The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either (R)- or (S)-citronellol. The reaction conditions, including solvent and hydrogen pressure, can significantly influence the reaction rate and enantioselectivity. rsc.orgresearchgate.netabo.fi

While this method yields the chiral alcohol, a subsequent oxidation step is necessary to obtain (R)-citronellal for the synthesis of this compound. The direct asymmetric hydrogenation of citral to (R)-citronellal is more challenging due to the presence of multiple reducible functional groups, but research in this area is ongoing.

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation of Geraniol to Citronellol

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ru(OAc)₂( (S)-BINAP) | Geraniol | (R)-Citronellol | 93-97 | 98 | orgsyn.org |

| Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃] | Geraniol | (S)-Citronellol | 47 | 93 | orgsyn.org |

| R-Ru(OAc)₂(T-BINAP) | Geraniol | S-Citronellol | - | >95 | rsc.orgresearchgate.netabo.fi |

Organocatalytic Approaches to Chiral Compounds

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, such as proline and its derivatives, are well-known organocatalysts that can activate α,β-unsaturated aldehydes towards nucleophilic attack through the formation of a transient iminium ion. This activation strategy has been successfully employed in a variety of asymmetric transformations, including Michael additions and cycloadditions. nih.govacs.orgnih.govresearchgate.net

While a direct organocatalytic asymmetric reduction of citral to (R)-citronellal is not extensively reported, the principles of organocatalysis are applicable to the synthesis of chiral aldehydes. For instance, the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated aldehydes, mediated by chiral secondary amines, is a well-established method for the synthesis of chiral carbonyl compounds. acs.org

In the context of citronellal, organocatalysis has been utilized for its further transformation into more complex molecules. For example, the intramolecular Michael addition of citronellal derivatives, catalyzed by chiral organocatalysts, is a key step in the synthesis of iridoids. Although this demonstrates the compatibility of citronellal with organocatalytic conditions, the direct asymmetric synthesis of (R)-citronellal from citral via organocatalysis remains an area for further development. The main challenge lies in achieving selective reduction of the C=C bond in the presence of the aldehyde functionality under organocatalytic conditions that typically favor reactions at the carbonyl group or in a conjugate fashion.

Chemoenzymatic Strategies in Chiral Ester Production

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. In the production of chiral esters like this compound, a chemoenzymatic approach can involve the enzymatic synthesis of a chiral precursor followed by a chemical esterification step, or a fully enzymatic cascade.

A notable chemoenzymatic route to (R)-citronellal, the direct precursor to this compound, starts from the inexpensive and readily available achiral alcohol, geraniol. This cascade involves two enzymatic steps:

Oxidation of Geraniol: A copper radical alcohol oxidase (CRO) selectively oxidizes the primary alcohol group of geraniol to the corresponding aldehyde, geranial. nih.govacs.org

Asymmetric Reduction of Geranial: An ene reductase from the Old Yellow Enzyme (OYE) family then catalyzes the asymmetric reduction of the C=C bond of geranial to afford (R)-citronellal with high enantioselectivity. nih.govacs.org

This one-pot, two-step cascade has been shown to achieve high conversion and enantiomeric excess. nih.govacs.org The resulting (R)-citronellal can then be readily converted to this compound through a standard chemical esterification process.

Alternatively, lipase-catalyzed esterification or transesterification of (R)-citronellol represents another chemoenzymatic approach. scielo.brscielo.brscienceopen.comresearchgate.net This would first require the synthesis of (R)-citronellol, for example, through the transition metal-catalyzed asymmetric hydrogenation of geraniol, followed by the enzymatic esterification. Lipases such as Novozym® 435 have been shown to be effective in catalyzing the acylation of citronellol with various acyl donors. scielo.brscielo.brscienceopen.comresearchgate.net

Table 3: Chemoenzymatic Synthesis of (R)-Citronellal from Geraniol

| Enzyme Cascade | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Copper Radical Oxidase & OYE2 | Geraniol | (R)-Citronellal | 95.1 | 95.9 | nih.govacs.org |

Resolution Techniques for Enantiopure Ethyl Citronellate and Precursors

The production of enantiomerically pure this compound is paramount for its application in industries where specific stereochemistry dictates biological or sensory activity. Since chemical synthesis often yields a racemic mixture (an equal blend of both R and S enantiomers), resolution techniques are employed to separate these stereoisomers. These methods typically target either the final ester product or, more commonly, its chiral precursors such as citronellic acid or citronellal. The primary strategies for achieving this separation include diastereomeric salt formation, kinetic resolution, and chromatographic enantioseparation.

Diastereomeric Salt Formation with Chiral Resolving Agents

One of the most established and industrially viable methods for separating enantiomers of acidic or basic compounds is through the formation of diastereomeric salts. csfarmacie.czchiralpedia.com This technique is particularly applicable to the resolution of racemic citronellic acid, a direct precursor to ethyl citronellate. scentree.co

The core principle involves reacting the racemic acid with an enantiomerically pure chiral base, known as a chiral resolving agent. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities. chiralpedia.comresearchgate.net This difference allows for their separation by fractional crystallization.

The process can be summarized in the following steps:

Salt Formation: The racemic citronellic acid is dissolved in a suitable solvent and treated with a single enantiomer of a chiral base (e.g., an alkaloid or a synthetic amine). This forms a mixture of two diastereomeric salts: [(R)-citronellate]•[(chiral base)] and [(S)-citronellate]•[(chiral base)].

Crystallization: The solution is concentrated or cooled, causing the less soluble diastereomeric salt to crystallize preferentially. csfarmacie.cz

Separation: The crystallized salt is separated from the mother liquor (which is now enriched in the more soluble diastereomer) by filtration.

Liberation: The enantiomerically pure citronellic acid is recovered from the separated diastereomeric salt by treatment with a strong acid, which protonates the citronellate anion and removes the chiral resolving agent. csfarmacie.cz The resolving agent can often be recovered and reused.

A specific example is the resolution of (±)-citronellic acid using (–)-cinchonidine, where the diastereomeric salt, cinchonidinium-(S)-citronellate, can be selectively crystallized. chiraltech.com The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. csfarmacie.cznih.gov

| Chiral Resolving Agent Type | Examples for Resolving Chiral Acids |

| Natural Alkaloids | Brucine, Strychnine, Quinine, (-)-Cinchonidine |

| Synthetic Amines | (R)- or (S)-1-Phenylethanamine, Dehydroabietylamine |

Kinetic Resolution (Enzymatic and Chemical)

Kinetic resolution is a powerful method that exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. jmaterenvironsci.com As one enantiomer reacts faster, the slower-reacting enantiomer is left behind in excess, allowing for the separation of the two based on the different chemical properties of the product and the unreacted starting material. jmaterenvironsci.com This can be achieved through both chemical and enzymatic approaches.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective chiral catalysts for resolving precursors of ethyl citronellate due to their high enantioselectivity. For the precursor citronellic acid, lipase-catalyzed esterification is a common strategy. In this process, the racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer at a much higher rate.

For instance, research has shown that Candida rugosa lipase (CRL) exhibits enantioselectivity in the esterification of citronellic acid. hplc.eu The efficiency and selectivity of this resolution are highly dependent on the choice of the alcohol nucleophile, the solvent, and other reaction conditions. hplc.eunih.gov The result is an enantiomerically enriched ester (e.g., this compound) and the unreacted, enantiomerically enriched (S)-citronellic acid, which can be separated.

| Parameter | Description |

| Enzyme | Candida rugosa lipase (CRL), Burkholderia cepacia lipase |

| Substrate | Racemic citronellic acid |

| Acyl Acceptor | Alcohols (e.g., ethanol, isopropanol) |

| Acylating Agent | Vinyl acetate, Isopropenyl acetate |

| Reaction Medium | Organic solvents (e.g., hexane, toluene), Ionic Liquids |

| Outcome | Separation of an enantiomerically enriched ester and the unreacted acid enantiomer |

Chemical Kinetic Resolution

Chemical kinetic resolution utilizes chiral chemical catalysts to achieve a similar outcome. A relevant example involves the resolution of citronellal, another key precursor. Chiral aluminum complexes, such as those derived from BINOL, have been used to catalyze the intramolecular ene reaction of racemic citronellal. nih.gov In this reaction, the catalyst promotes the cyclization of one enantiomer (e.g., (R)-citronellal) to isopulegol at a faster rate than the other, leaving behind an excess of the unreacted enantiomer (e.g., (S)-citronellal). nih.gov At a conversion of 47%, an enantiomeric excess (ee) of 62% for the unreacted citronellal was achieved using a BINOL-Al catalyst. nih.gov

Chromatographic Enantioseparation Methods

Chromatographic techniques offer a direct method for separating enantiomers and are widely used for both analytical quantification of enantiomeric purity and preparative-scale separation. nih.govchimia.ch The separation is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). csfarmacie.czgcms.cz

Gas Chromatography (GC)

For volatile compounds like the precursor citronellal, enantioselective capillary GC is a highly effective analytical method. nih.gov This technique uses a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and, thus, separation. Columns such as Supelco beta-DEX 225 have been successfully used for the chiral analysis of citronellal in essential oils. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful tool for the enantioseparation of non-volatile precursors like citronellic acid. csfarmacie.cz The separation relies on a chiral stationary phase that interacts differently with each enantiomer. chromatographyonline.com A wide variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose, amylose), proteins, Pirkle-type phases (π-acidic/π-basic), and anion exchangers. hplc.eu

For acidic compounds like citronellic acid, anion-exchanger CSPs such as CHIRALPAK QN-AX and QD-AX have shown specific enantioselectivity. chiraltech.com The separation mechanism involves ionic exchange between the anionic acid and the protonated chiral selector on the stationary phase. chiraltech.com The mobile phase composition, including the type of organic modifier (e.g., methanol (B129727), acetonitrile) and additives (e.g., acids, bases), is optimized to achieve the best resolution. csfarmacie.cz

| Technique | Analyte (Precursor) | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) |

| GC | Citronellal | Derivatized β-cyclodextrin (e.g., Supelco beta-DEX 225) | Helium (Carrier Gas) |

| HPLC | Citronellic Acid | Anion-exchanger (e.g., CHIRALPAK QN-AX) | CO2/Methanol with additives (SFC) |

| HPLC | Citronellic Acid | Pirkle-type (e.g., Whelk-O 1) | Hexane/Isopropanol (Normal Phase) |

Advanced Derivatization and Reaction Chemistry of Ethyl R Citronellate

Functional Group Transformations and Reactivity Profiles

The chemical behavior of Ethyl (R)-citronellate is dictated by the interplay of its ester and alkene functionalities. solubilityofthings.com The ester group, with its carbonyl carbon, is susceptible to nucleophilic attack, while the carbon-carbon double bond readily undergoes electrophilic addition reactions. solubilityofthings.com The reactivity of each group can be selectively targeted through careful choice of reagents and reaction conditions, enabling a stepwise and controlled approach to molecular modification. elsevier.com

Key functional group transformations include:

Ester group: Hydrolysis, transesterification, reduction to an alcohol, and reaction with organometallic reagents to form ketones. solubilityofthings.comcognitoedu.org

Alkene group: Hydrogenation, halogenation, epoxidation, hydroboration-oxidation, and ozonolysis. rsc.orgrsc.org

The presence of the chiral center at C-3 introduces an element of stereochemical control, influencing the stereochemical outcome of reactions at adjacent positions.

Stereospecific Reactions Involving the Chiral Center

The (R)-configuration of the chiral center in this compound plays a crucial role in directing the stereochemical course of various reactions. This is particularly evident in reactions where new stereocenters are formed in proximity to the existing one. For instance, in certain catalytic hydrogenations or epoxidations of the double bond, the existing chiral center can influence the facial selectivity of the reagent attack, leading to the preferential formation of one diastereomer over the other.

Research has demonstrated that the chiral integrity of the C-3 position is generally maintained throughout many synthetic transformations, making this compound a reliable chiral precursor. rsc.org The stereospecificity of reactions allows for the synthesis of optically active products with a defined three-dimensional structure, a critical aspect in the development of pharmaceuticals and other biologically active molecules. slideshare.net

Alkene Functionalization Reactions (e.g., Markovnikov Addition, Ozonolysis)

The alkene moiety in this compound is a prime site for a variety of functionalization reactions.

Markovnikov Addition: In the presence of a protic acid like HCl, the addition of the electrophile (H+) to the double bond follows Markovnikov's rule. The proton adds to the less substituted carbon atom (C-6), leading to the formation of a more stable tertiary carbocation at C-7. Subsequent attack by the nucleophile (Cl-) on this carbocation yields the corresponding halo-derivative. libretexts.org While the term "Markovnikov addition" provides a useful framework, a more precise description involves considering the stability of the resulting carbocation intermediate. reddit.comreddit.com

Ozonolysis: This powerful oxidative cleavage reaction breaks the carbon-carbon double bond. oup.com Treatment of this compound with ozone, followed by a reductive work-up (e.g., with dimethyl sulfide), cleaves the molecule at the site of the double bond to yield two smaller carbonyl-containing fragments. oup.comrsc.orgscribd.com Specifically, ozonolysis of this compound would be expected to produce an aldehyde and a ketone. tandfonline.comlookchem.com This reaction is instrumental in synthetic pathways that require the shortening of a carbon chain or the introduction of new functional groups at the former alkene positions. rsc.org

Table 1: Alkene Functionalization Reactions of this compound

| Reaction | Reagents | Product Type |

|---|---|---|

| Markovnikov Addition | HCl | 7-chloro-3,7-dimethyloctanoate |

| Ozonolysis (Reductive Work-up) | 1. O3; 2. (CH3)2S | Aldehyde and Ketone Fragments |

Ester Hydrolysis and Transesterification Reactions

The ester group of this compound can be readily transformed through hydrolysis and transesterification reactions. cognitoedu.org

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid, (R)-citronellic acid, and ethanol (B145695). cognitoedu.orglibretexts.org The hydrolysis can be catalyzed by either an acid or a base. lumenlearning.com

Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester with water in the presence of a strong acid catalyst like sulfuric acid. libretexts.orglumenlearning.comchemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. lumenlearning.commasterorganicchemistry.com It is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The initial products are the sodium salt of the carboxylic acid (sodium (R)-citronellate) and ethanol. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free (R)-citronellic acid. researchgate.net

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.commdpi.comnih.gov For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would result in the formation of Mthis compound and ethanol. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and the use of a large excess of the reactant alcohol can drive the reaction towards the desired product. mdpi.com

Table 2: Hydrolysis and Transesterification of this compound

| Reaction | Catalyst | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H2SO4 | (R)-Citronellic acid + Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, then H+ | (R)-Citronellic acid + Ethanol |

| Transesterification with Methanol | Acid or Base | Mthis compound + Ethanol |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The structural features of ethyl (R)-citronellate, including a stereogenic center and a reactive double bond, provide a powerful platform for the enantioselective synthesis of a wide array of natural products.

Synthesis of Terpene-Derived Natural Products

Terpenes and terpenoids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities. uzh.chnih.gov this compound serves as a key starting material in the synthesis of various terpene-derived compounds. For instance, the total synthesis of complex terpenoids often leverages the chiral backbone of this compound to establish the correct stereochemistry in the target molecule. escholarship.org The isoprene (B109036) rule, a fundamental concept in terpene biosynthesis, highlights the importance of C5 building blocks, and derivatives of this compound can be strategically employed to construct larger terpene frameworks. uzh.ch Radical cyclization reactions, a powerful tool in natural product synthesis, have been successfully applied to terpene synthesis, and the functional handles in this compound can be adapted for such transformations. escholarship.org

Synthesis of Insect Pheromones and Semiochemicals

The precise stereochemistry of insect pheromones is often crucial for their biological activity, making enantioselective synthesis a critical aspect of their production for use in pest management. researchgate.net this compound and its derivatives have proven to be invaluable in the synthesis of various insect pheromones. For example, mthis compound has been utilized in the synthesis of both enantiomers of the Comstock mealybug pheromone. rsc.org This synthesis involved a series of transformations including allylic oxidation, ozonolysis, and reduction to yield a key chiral intermediate. rsc.org Furthermore, (R)-(+)-citronellic acid, closely related to this compound, was the starting material for the synthesis of all three possible stereoisomers of a sex pheromone of the tsetse fly, 13,23-dimethylpentatriacontane. tandfonline.com The synthesis of the aggregation pheromone of the rhinoceros beetle, ethyl (S)-4-methyloctanoate, was also achieved from (R)-(+)-citronellal, which can be derived from citronellol (B86348). researchgate.net The biosynthesis of many insect pheromones involves modifications of pathways like fatty acid or isoprenoid biosynthesis, and the carbon skeleton of citronellol provides a suitable template for mimicking these natural processes. nih.gov

Table 1: Examples of Insect Pheromones Synthesized from Citronellol Derivatives

| Pheromone | Insect Species | Starting Material |

| Comstock mealybug pheromone | Pseudococcus comstocki | Mthis compound rsc.org |

| Tsetse fly sex pheromone | Glossina spp. | (R)-(+)-Citronellic acid tandfonline.com |

| Rhinoceros beetle aggregation pheromone | Oryctes rhinoceros | (R)-(+)-Citronellal researchgate.net |

Strategies for Bridging Natural Product Synthesis and Bioactive Compound Discovery

The synthesis of natural products and their analogues plays a pivotal role in the discovery of new bioactive compounds. rsc.org Ketones, which can be derived from starting materials like this compound, are particularly valuable building blocks in this endeavor due to the wide range of complexity-building transformations they can undergo. rsc.org The development of novel synthetic methods, such as new catalytic symmetry-breaking reactions, allows for the creation of previously inaccessible chiral building blocks, which can then be used to synthesize libraries of bioactive compounds for screening. drugdiscoverytrends.com The ultimate goal is to move beyond the structures of known natural products and generate novel, structurally enriched compound collections to identify new therapeutic agents. rsc.org

Utility in Pharmaceutical Intermediate Synthesis

The demand for enantiomerically pure pharmaceuticals has grown significantly, as the biological activity and safety of a drug can be highly dependent on its stereochemistry. enamine.netnih.gov Chiral building blocks like this compound are therefore essential for the efficient synthesis of single-enantiomer drugs. mdpi.com

Precursors to Chiral Drugs and Active Pharmaceutical Ingredients (APIs)

This compound and related chiral molecules serve as crucial intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). evonik.com The inherent chirality of these building blocks allows for the direct introduction of a stereocenter into the drug molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis. uff.br For instance, the antitubercular drug ethambutol (B1671381) exists as three stereoisomers, with the desired therapeutic activity residing in the (S,S)-enantiomer, while the (R,R)-enantiomer can cause blindness. researchgate.netwikipedia.org Similarly, the (S)-enantiomer of the anti-inflammatory drug ibuprofen (B1674241) is significantly more potent than its (R)-counterpart. uff.brmdpi.com The use of chiral starting materials like this compound is a key strategy in producing such enantiomerically pure drugs. chiralemcure.com

Table 2: Examples of Chiral Drugs and the Importance of Stereochemistry

| Drug | Therapeutic Class | Active Enantiomer | Inactive/Less Active/Toxic Enantiomer |

| Ethambutol | Antitubercular | (S,S)-enantiomer researchgate.netwikipedia.org | (R,R)-enantiomer (can cause blindness) researchgate.netwikipedia.org |

| Ibuprofen | Anti-inflammatory | (S)-enantiomer uff.brmdpi.com | (R)-enantiomer uff.brmdpi.com |

| Penicillamine | Antiarthritic | (S)-penicillamine wikipedia.org | (R)-penicillamine (toxic) wikipedia.org |

Design and Selection of Chiral Building Blocks for Drug Discovery

The selection of appropriate chiral building blocks is a critical step in the drug discovery process. enamine.net The three-dimensional structure of a drug molecule is paramount for its interaction with biological targets, which are themselves chiral. lifechemicals.com This necessitates a strict match of chirality for optimal efficacy. enamine.net While historically, non-chiral building blocks were often preferred due to perceived availability issues, the development of synthetic methods and the commercial availability of a wide range of chiral synthons have shifted this paradigm. enamine.net The design of new synthetic routes, including the use of catalytic asymmetric reactions, further expands the toolbox for medicinal chemists to create complex chiral drug candidates. nih.govmdpi.com The ability to create novel chiral molecules through innovative synthetic strategies, such as those employing phosphine-based reagents to generate unstable Z-alkenes, opens up new avenues for accessing diverse chemical space and discovering new bioactive compounds. eurekalert.org

Application in Materials Science

The chirality inherent in this compound and its derivatives is being harnessed to create advanced materials with specific optical and recognition properties.

Chiral Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov Their chirality can be introduced by using enantiopure organic linkers. nih.gov Terpenoids and their derivatives are attractive candidates for creating these chiral linkers. rsc.orgresearchgate.net While direct synthesis of a MOF using this compound as the primary linker is not widely reported, its parent molecule, citronellal (B1669106), and related terpene derivatives are used to synthesize chiral ligands for MOF construction. nih.govrsc.org These chiral MOFs have significant potential in applications such as enantioselective separation, asymmetric catalysis, and chiral sensing. nih.govrsc.orgmdpi.com The synthesis strategy often involves modifying a terpene derivative to include coordinating groups, like carboxylic acids, which can then be used to build the framework. rsc.org

Chiral polymers are macromolecules that possess chirality, leading to unique optical properties and the ability to recognize other chiral molecules. One method to create such polymers is to use chiral monomers in the polymerization process. mdpi.com Terpenoids derived from citronellic acids have been used as chiral sources in polymer chemistry. mdpi.com For example, derivatives of citronellal are used as feedstock materials for the synthesis of various compounds, which can then be polymerized. beilstein-journals.org The incorporation of a chiral monomer like a derivative of this compound can impart helical structures or other forms of chirality to the polymer backbone. mdpi.comrsc.org These chiral polymers have applications in areas such as chiral chromatography, asymmetric catalysis, and chiroptical materials. mdpi.com

Analytical Methodologies for Characterization and Enantiomeric Excess Determination

Spectroscopic Methods for Stereochemical Analysis

Spectroscopic methods are indispensable for elucidating the three-dimensional structure of chiral molecules. For ethyl (R)-citronellate, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the absolute configuration of chiral compounds. Since enantiomers are indistinguishable in a standard NMR spectrum, two main strategies are employed: the use of chiral solvating agents (CSAs), also known as chiral shift reagents, or the use of chiral derivatizing agents (CDAs). libretexts.org

Chiral Shift Reagents (CSRs): These are compounds that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a differential shift in the NMR signals of the two enantiomers, allowing for their distinction and quantification. Lanthanide-based complexes, such as those containing Europium (e.g., Eu(hfc)₃), have historically been used as shift reagents. libretexts.orgmit.edu They act as Lewis acids, complexing with basic sites on the analyte molecule, which results in significant changes to the chemical shifts. libretexts.org However, these paramagnetic reagents can cause significant line broadening, especially on high-field NMR instruments. nih.gov More modern, diamagnetic alternatives, such as chiral hexa-dentate aluminum complexes (CASAs), have been developed to circumvent this issue and are applicable in both polar and non-polar deuterated solvents. tcichemicals.com

Chiral Derivatizing Agents (CDAs): This method involves the covalent bonding of the chiral analyte with an enantiomerically pure chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). u-tokyo.ac.jp This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess (% ee). libretexts.orgtcichemicals.com The (R)-MTPA ester of the analyte would be prepared for analysis. u-tokyo.ac.jp Another powerful chiral derivatizing agent is MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid), which is noted for its ability to create diastereomeric esters that are well-resolved in both NMR and HPLC. tcichemicals.com

| NMR Method | Agent Type | Example Agent(s) | Principle of Operation | Reference(s) |

| Chiral Solvating Agent | Lanthanide Complex | Eu(hfc)₃ | Forms transient diastereomeric complexes, causing chemical shift separation of enantiomer signals. | libretexts.orgmit.edu |

| Chiral Solvating Agent | Aluminum Complex | CASA (Chiral Aluminum Solvating Agent) | Forms transient diastereomeric complexes without paramagnetic broadening. | tcichemicals.com |

| Chiral Derivatizing Agent | Acid Chloride / Acid | MTPA-Cl / MαNP Acid | Covalently bonds to the analyte to form stable diastereomers with distinct NMR spectra. | u-tokyo.ac.jptcichemicals.com |

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. mtoz-biolabs.comjasco-global.com Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other, often referred to as Cotton effects. jasco-global.comcas.cz

To determine the absolute configuration of a compound like this compound, its experimental CD spectrum is recorded and compared to the spectra of molecules with known configurations or to spectra predicted by theoretical calculations. mtoz-biolabs.comjasco-global.com The absolute configuration can often be assigned based on the similarity of the sample's spectrum to that of a known standard. mtoz-biolabs.com Vibrational Circular Dichroism (VCD), which operates in the infrared region, is another variant of this technique that can be applied to a wide range of organic compounds for absolute configuration determination when combined with quantum mechanical calculations. jasco-global.commdpi.com

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are the gold standard for separating enantiomers and accurately determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for resolving enantiomers. humanjournals.com The separation is typically achieved directly by using a Chiral Stationary Phase (CSP). researchgate.net CSPs create a chiral environment within the column, leading to the formation of transient diastereomeric complexes between the enantiomers and the CSP, which results in different retention times.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are very common. For instance, an immobilized-type CSP with amylose tris-[(S)-α-methylbenzylcarbamate] as the chiral selector (e.g., CHIRALPAK IH-3) has been shown to effectively resolve the enantiomers of various chiral compounds. mdpi.com The choice of mobile phase is critical for achieving separation; both normal-phase (e.g., hexane/ethanol) and reverse-phase (e.g., water/acetonitrile) or even pure organic solvents like ethanol (B145695) can be employed. mdpi.com An indirect method is also possible, where the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a conventional (achiral) HPLC column. humanjournals.com

| Parameter | Condition 1 (Direct, Analogous) | Condition 2 (Direct, Analogous) | Reference(s) |

| Column | CHIRALPAK IH-3 (amylose tris-[(S)-methylbenzylcarbamate]) | Regis Whelko O1 | mdpi.comjascoinc.com |

| Mobile Phase | Ethanol | 100% Heptane | mdpi.comjascoinc.com |

| Detection | UV/CD Detector | Polarimeter/CD Detector | mdpi.comjascoinc.com |

| Principle | Direct enantioseparation on a Chiral Stationary Phase. | Direct enantioseparation on a Chiral Stationary Phase. | researchgate.net |

Chiral Gas Chromatography (GC) is a highly sensitive technique for the separation of volatile chiral compounds. sigmaaldrich.com Similar to HPLC, chiral GC columns utilize a stationary phase that has been modified to be chiral, often by incorporating derivatized cyclodextrins. gcms.cz For example, stationary phases like permethylated beta-cyclodextrin (B164692) are used for stereochemical separations. gcms.cz

For compounds that are not sufficiently volatile or that may interact poorly with the column, achiral derivatization can be employed prior to analysis. sigmaaldrich.com This process involves reacting the analyte with a reagent to block active functional groups (like hydroxyl or amine groups), which improves its volatility and chromatographic peak shape without altering its chirality. For instance, amino acids are often esterified and then acylated before GC analysis. sigmaaldrich.com This strategy allows for the successful separation of the enantiomers on a chiral GC column. The elution order of the enantiomers of citronellol (B86348) has been demonstrated on columns such as Rt-βDEXsa, which can separate (+)-(R)-β-citronellol from its (S)-enantiomer. gcms.cz

| Parameter | Condition (Analogous Compound) | Reference(s) |

| Column | Rt-βDEXsa (Cyclodextrin-based) | gcms.cz |

| Analyte Example | (+)-(R)-β-citronellol / (-)-(S)-β-citronellol | gcms.cz |

| Derivatization | Often not required for volatile terpenes, but can be used to improve peak shape. | sigmaaldrich.com |

| Principle | Direct enantioseparation of volatile compounds on a Chiral Stationary Phase. | gcms.cz |

X-ray Crystallography for Absolute Configuration Determination of Diastereomeric Salts

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov Since enantiomers crystallize in mirror-image lattices (unless spontaneous resolution occurs), a direct crystallographic analysis of a racemate is usually not possible. The most common strategy is to react the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. researchgate.net

Diastereomers have different physical properties, including solubility, which often allows one of the diastereomeric salts to be selectively crystallized. researchgate.nettaylorandfrancis.com A single-crystal X-ray diffraction analysis is then performed on a suitable crystal of the diastereomeric salt. Because the absolute configuration of the chiral resolving agent is already known, it acts as an internal reference, allowing for the unambiguous determination of the absolute configuration of the analyte. nih.govnih.gov For citronellic acid, the racemate has been successfully resolved using (–)-cinchonidine, and the crystal structure of the resulting cinchonidinium-(S)-citronellate salt was elucidated, confirming the absolute configuration of the (S)-enantiomer. researchgate.net This same principle is directly applicable to determine the configuration of the (R)-enantiomer by using the appropriate resolving agent. The quality of the structure determination is often assessed using the Flack parameter. nih.govox.ac.uk

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating complex reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. arxiv.org

DFT calculations can distinguish between different potential reaction pathways, such as stepwise or concerted mechanisms, by comparing the activation energies of their respective transition states. arxiv.orgmdpi.com For reactions involving Ethyl (r)-citronellate, such as its synthesis via transesterification or its participation in cyclization reactions, DFT can model the entire reaction energy profile. For instance, in a study of the transesterification of 2-(diethylamino)ethyl methacrylate (B99206) with methanol (B129727), DFT calculations were employed to investigate the mechanism, revealing the cooperative effect of methanol in the process. rsc.org Similarly, DFT could be used to model the transition state of the conjugate reduction of ethyl geranate (B1243311), providing insights into the energetic barriers and the factors controlling the stereochemical outcome that leads to this compound.

These calculations provide data on activation free barriers and the relative stability of intermediates, which are critical for understanding reaction kinetics and identifying the rate-determining step. beilstein-journals.org By modeling the system, chemists can gain a detailed picture of bond-forming and bond-breaking processes, the influence of solvents, and the role of catalysts at an electronic level. arxiv.orgmdpi.com

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly valuable for studying the dynamic interactions between a substrate, such as this compound, and an enzyme. frontiersin.org While static methods like molecular docking can predict binding poses, MD simulations reproduce the catalytic dynamic process, revealing how an enzyme adjusts its conformation to accommodate a substrate and facilitate the reaction. mdpi.com

In studies of esterases, MD simulations have been used to clarify enantioselective mechanisms. For example, simulations of the esterase QeH with the (R) and (S) enantiomers of the ethyl ester quizalofop-ethyl (B1680411) showed that the enzyme binds more strongly and closely to the (R)-enantiomer. mdpi.com These simulations can identify key amino acid residues involved in substrate binding and stabilization of the enzyme-substrate complex through specific interactions. mdpi.comosti.gov The replacement of even a single amino acid in an enzyme's active site can lead to significant structural rearrangements and dramatically affect catalytic efficiency, a phenomenon that can be effectively studied and rationalized through MD simulations. osti.gov

MD simulations allow for the calculation of binding free energies and the analysis of non-covalent interactions that govern substrate recognition and stability within the active site. These interactions are crucial for understanding the origins of an enzyme's catalytic power and enantioselectivity.

| Interaction Type | Interacting Groups | Significance | Supporting Evidence |

|---|---|---|---|

| π-π Stacking | Aromatic ring of substrate and aromatic residue (e.g., Tryptophan, Phenylalanine) | Contributes significantly to the binding stability of the enzyme-substrate complex. | mdpi.comosti.gov |

| Hydrogen Bonding | Substrate's carbonyl/ester group and catalytic triad (B1167595) residues (e.g., Serine, Histidine) | Positions the substrate correctly for catalysis and stabilizes the transition state. | osti.govnih.gov |

| Electrostatic Interactions | Charged residues in the active site and polar groups on the substrate. | Guides the substrate into the binding pocket and contributes to binding affinity. | mdpi.com |

| Hydrophobic Interactions | Alkyl chain of this compound and nonpolar residues in the enzyme's binding pocket. | Stabilizes the complex, particularly in an aqueous environment. | osti.gov |

Mechanistic Investigations of Asymmetric Catalytic Transformations

The synthesis of a specific enantiomer like this compound requires asymmetric catalysis, where a chiral catalyst directs a reaction to favor one stereoisomer over the other. Mechanistic investigations are fundamental to understanding how this stereocontrol is achieved.

A notable example relevant to this compound is the enantioselective conjugate reduction of α,β-unsaturated carboxylic esters. In a key study, cobalt-semicorrin complexes were used as catalysts for the reduction of ethyl geranate (the E-isomer) to produce this compound with high enantiomeric excess (94% ee) uwindsor.ca. The mechanism relies on the chiral ligand creating a specific three-dimensional environment around the cobalt center. This chiral pocket dictates the pathway of the reduction, ensuring that the hydride adds to a specific face of the carbon-carbon double bond.

Mechanistic studies of such transformations often combine experimental approaches with computational analysis to probe the catalyst-substrate interactions that determine enantioselectivity. These interactions can include hydrogen bonding, π-π stacking, and London dispersion forces, which collectively contribute to the recognition of the substrate and the stabilization of the favored transition state. escholarship.org

| Component | Description | Role in Transformation |

|---|---|---|

| Substrate | Ethyl geranate (E-isomer) | The α,β-unsaturated ester precursor to the final product. uwindsor.ca |

| Catalyst | Cobalt(II) chloride with a chiral semicorrin ligand | Forms a chiral complex that controls the stereochemical outcome of the reduction. uwindsor.ca |

| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) | Provides the hydride for the reduction of the C=C double bond. uwindsor.ca |

| Product | This compound | Formed with 94% enantiomeric excess (ee). uwindsor.ca |

Structure-Reactivity and Structure-Selectivity Relationships in Chiral Catalysis

The discovery of efficient asymmetric reactions often relies on understanding the relationship between the structure of the catalyst and its performance (reactivity and selectivity). nih.gov Structure-reactivity and structure-selectivity relationships aim to establish predictive models that connect a catalyst's structural features to the reaction's outcome. nih.govrsc.org

In chiral catalysis, even minor changes to a catalyst's structure can profoundly affect the enantiomeric excess of the product. nih.gov Modern approaches to deciphering these complex relationships often employ chemoinformatics and machine learning. nih.gov These methods use computational descriptors to quantify the steric and electronic properties of a large library of catalysts. By correlating these descriptors with experimental results, quantitative structure-selectivity relationship (QSSR) models can be generated. rsc.orgchemrxiv.org These models can then predict the most effective catalyst for a given transformation from a vast number of virtual candidates, accelerating the optimization process. nih.gov

For the synthesis of this compound using the cobalt-semicorrin catalyst, a QSSR study could involve systematically modifying the semicorrin ligand. By varying substituents on the ligand scaffold, one could tune the steric bulk and electronic properties of the chiral pocket. This data would help establish a relationship between specific structural parameters of the catalyst and the observed enantioselectivity, providing a rational basis for catalyst design. escholarship.orgescholarship.org For example, a decision tree model could reveal that a certain catalyst feature, like the size of a substituent, is the primary determinant of selectivity for a class of substrates. escholarship.org

| Catalyst Ligand Feature | Structural Variation | Predicted Effect on Selectivity (ee%) | Rationale |

|---|---|---|---|

| Steric Bulk of Substituent | Small -> Medium -> Large | Increases up to an optimum, then decreases | Increased bulk enhances facial discrimination, but excessive bulk can hinder substrate binding. escholarship.org |

| Electronic Properties | Electron-donating -> Electron-withdrawing | May increase or decrease | Modifies the electronic nature of the metal center, affecting catalyst-substrate binding and activation. nih.gov |

| Conformational Rigidity | Flexible -> Rigid | Generally increases | A more rigid chiral environment reduces the number of non-selective reaction pathways. escholarship.org |

Green Chemistry and Sustainable Approaches in Ethyl R Citronellate Production and Transformation

Environmentally Benign Synthesis Strategies

The development of environmentally benign synthesis strategies is a cornerstone of green chemistry, moving away from traditional methods that may use hazardous reagents or generate significant waste. For compounds like Ethyl (R)-citronellate, this involves reimagining the catalytic processes and reaction conditions.

One key strategy is the replacement of harsh, corrosive mineral acid catalysts, such as sulfuric acid, with greener alternatives. For instance, in the cyclization of the related compound citronellal (B1669106), a system using carbon dioxide and water (CO2–H2O) has been shown to be an environmentally friendly and easy-to-operate alternative to sulfuric acid catalysis. ku.ac.ke This approach could be adapted for the esterification of (R)-citronellic acid with ethanol (B145695) to produce this compound, thereby avoiding corrosive and difficult-to-handle acids.

Another approach involves the use of plasma technology to generate reagents on demand, which can prevent the degradation of sensitive catalysts like enzymes. rub.de For example, a dielectric barrier discharge plasma can be used to produce hydrogen peroxide in situ for enzymatic reactions. rub.de This method allows for precise dose control and avoids the need to add concentrated, and potentially deactivating, solutions of the reagent. rub.de While demonstrated for the synthesis of (R)-1-phenylethanol, this concept of on-demand reagent generation represents a novel, environmentally benign strategy that could be applied to enzymatic processes involving this compound. rub.de

Biocatalysis as a Sustainable Alternative

Biocatalysis, the use of natural catalysts like enzymes or whole cells, offers a powerful and sustainable alternative to conventional chemical synthesis. illinois.edu Enzymes operate under mild conditions of temperature and pressure, exhibit high catalytic efficiency, and possess remarkable selectivity (chemo-, regio-, and stereoselectivity). illinois.edu This high selectivity is particularly advantageous in the synthesis of chiral molecules like this compound, as it can eliminate the need for protecting groups and minimize side reactions, leading to easier product separation and a reduction in waste. illinois.edu

Lipases are a class of enzymes widely used for esterification and transesterification reactions. For example, immobilized lipases such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus) have been successfully used in the synthesis of terpenic esters like citronellyl alkanoates. researchgate.net This demonstrates the potential for a biocatalytic route to this compound, likely involving the lipase-catalyzed esterification of (R)-citronellic acid with ethanol. Whole-cell biocatalysis is another viable approach, which avoids the need for costly enzyme isolation and cofactor recycling. illinois.edu For example, immobilized-dry mycelia of Aspergillus oryzae have been used for the enantioselective esterification of racemic ibuprofen (B1674241). mdpi.com A similar system could be envisioned for the kinetic resolution of a racemic mixture of ethyl citronellate, selectively producing the desired (R)-enantiomer.

The advantages of biocatalysis extend to industrial-scale production, where enzymes can achieve high enantioselectivities and excellent economic performance. mdpi.com

| Biocatalytic Approach | Enzyme/Organism Example | Potential Application for this compound | Key Advantage | Reference |

|---|---|---|---|---|

| Enantioselective Esterification | Immobilized Lipases (e.g., Novozym 435) | Esterification of (R)-citronellic acid with ethanol | High stereoselectivity, mild reaction conditions. | researchgate.net |

| Kinetic Resolution | Immobilized mycelia of Aspergillus oryzae | Selective hydrolysis or transesterification of a racemic ethyl citronellate mixture | Resolves racemic mixtures to yield the pure enantiomer. | mdpi.com |

| Hydroxylation/Oxidation | Unspecific Peroxygenase (UPO) | Functionalization of the citronellate backbone | Enables reactions with sensitive enzymes by generating H₂O₂ in situ via plasma. | rub.de |

Solvent Selection in Asymmetric Reactions (e.g., Biobased Solvents)

Solvents are a major component of many chemical processes, and their environmental impact is a significant concern. nih.gov The principles of green chemistry encourage the use of "green solvents," which are characterized by low toxicity, high biodegradability, low vapor pressure, and derivation from renewable resources. nih.govencyclopedia.pub Biobased solvents, derived from biomass, are a promising alternative to conventional, often petroleum-based, organic solvents for asymmetric synthesis. mdpi.com

Ethyl lactate (B86563) is one such bio-based solvent that is considered environmentally benign and economically viable. researchgate.net It has been successfully used as a reaction medium for various organic reactions, including stereoselective synthesis. researchgate.net Other notable biobased solvents include 2-MeTHF (2-methyltetrahydrofuran), which is derived from renewable sources and has shown excellent performance in asymmetric reactions, sometimes leading to high yields and enantiopure products. encyclopedia.pubmdpi.com Bioethanol, produced from the fermentation of carbohydrates, is another common green solvent used in chemical transformations. mdpi.com

The selection of these solvents can significantly improve the sustainability profile of this compound synthesis by replacing hazardous solvents like dichloromethane (B109758) (DCM) or toluene.

| Solvent | Type | Key Green Attributes | Potential Use | Reference |

|---|---|---|---|---|

| Ethyl lactate | Biobased | Environmentally benign, economically viable, effective alternative to petroleum-based solvents. | Reaction medium for asymmetric synthesis of this compound. | researchgate.net |

| 2-MeTHF | Biobased | Derived from renewable sources, versatile, can lead to high yields and optical purity. | Solvent for organocatalytic or metal-catalyzed synthesis steps. | encyclopedia.pubmdpi.com |

| Bioethanol | Biobased | Produced from fermentation of abundant carbohydrates, common green solvent. | As a reactant and/or solvent in the esterification process. | mdpi.com |

| PEG 600 | Biobased Polymer | Can afford excellent optical purity in certain reactions. | Alternative solvent system for enhancing enantioselectivity. | mdpi.com |

Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)

Process intensification (PI) involves the development of innovative technologies to create dramatically smaller, cleaner, and more energy-efficient processes. mdpi.com PI aims to optimize raw material use, energy input, and capital costs by improving process control and combining multiple operations into a single unit. osf.iocetjournal.it

Microwave-assisted synthesis is a prominent PI technique that can dramatically accelerate chemical reactions. umt.edu.my Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly and rapidly heats the reaction mixture, often leading to a significant reduction in reaction time—from hours to minutes. researchgate.netscielo.org.mx This rapid heating can also lead to higher product yields and cleaner reactions. cem.com

In the context of ester synthesis, microwave energy has been shown to be a greener and more efficient technique compared to conventional methods. For the esterification of the related compound citronellol (B86348), the use of microwave radiation intensified the reaction, making it five times faster than conventional mechanical stirring. researchgate.net Increasing the temperature from 313 K to 333 K under microwave conditions increased the reaction conversion from 53.39% to 94.84%. researchgate.net This demonstrates the strong potential for microwave-assisted esterification of (R)-citronellic acid or transesterification to produce this compound with significantly improved efficiency and reduced energy consumption.

| Technique | Parameter | Conventional Method | Microwave-Assisted Method | Improvement | Reference |

|---|---|---|---|---|---|

| Esterification of Citronellol | Reaction Time | Hours | Minutes | 5-fold increase in reaction rate vs. mechanical stirring. | researchgate.net |

| Synthesis of Naphthyridone Intermediate | Reaction Time | 1-15 hours | 5 minutes | Drastic reduction in synthesis time. | scielo.org.mx |

| General Ester Synthesis | Energy Consumption | High (prolonged heating) | Low (rapid, targeted heating) | Potential for up to 96% energy savings in some applications. | springer.com |

Q & A

Q. What experimental methodologies are recommended for synthesizing Ethyl (R)-citronellate with high enantiomeric purity?

- Methodological Answer : Utilize asymmetric catalysis or enzymatic resolution techniques to achieve enantioselectivity. For characterization, employ chiral chromatography (e.g., HPLC with a chiral stationary phase like amylose tris(3,5-dimethylphenylcarbamate)) to verify purity . Gas chromatography-mass spectrometry (GC-MS) can cross-validate structural integrity by comparing retention indices and fragmentation patterns to NIST reference data .

Q. How can researchers standardize analytical protocols for quantifying this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : Optimize extraction using solid-phase microextraction (SPME) paired with GC-MS. Validate methods via spike-and-recovery experiments and calibration curves with internal standards (e.g., deuterated analogs). Include inter-laboratory reproducibility tests to minimize matrix interference effects .

Q. What are the key physicochemical properties (e.g., logP, vapor pressure) critical for designing in vitro bioactivity assays?

- Methodological Answer : Calculate partition coefficient (logP) via shake-flask or computational tools (e.g., ChemAxon). Measure vapor pressure using static headspace analysis. These properties inform solvent selection and dosing protocols in bioassays to avoid solubility artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across insecticidal studies?

- Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., solvent choice, insect species/stage). Use factorial experimental designs to isolate variables. For example, test synergism with piperonyl butoxide to differentiate metabolic resistance mechanisms from intrinsic compound efficacy .

Q. What mechanistic models are suitable for studying this compound’s interaction with insect olfactory receptors?

- Methodological Answer : Employ heterologous expression systems (e.g., Xenopus oocytes) expressing target receptors. Pair electrophysiological recordings (e.g., two-electrode voltage clamping) with molecular docking simulations to map binding sites. Validate via site-directed mutagenesis of receptor residues .

Q. How should researchers design longitudinal studies to assess environmental persistence and non-target organism impacts?

- Methodological Answer : Use microcosm experiments with isotopic labeling (e.g., ¹³C-Ethyl (R)-citronellate) to track degradation pathways. Apply LC-MS/MS for metabolite identification. Incorporate species sensitivity distribution (SSD) models to extrapolate ecotoxicological risks .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity assays?

- Methodological Answer : Fit data to nonlinear regression models (e.g., probit or log-logistic) to estimate LC₅₀/EC₅₀ values. Use bootstrapping for confidence intervals and ANOVA for cross-treatment comparisons. Address overdispersion in count data (e.g., mortality counts) via generalized linear models (GLMs) with Poisson or negative binomial distributions .

Q. How can researchers address batch-to-batch variability in enantiomeric purity during high-throughput screening?

- Methodological Answer : Implement quality control (QC) protocols with statistical process control (SPC) charts. Use principal component analysis (PCA) to correlate purity deviations with bioactivity outliers. Preprocess screening data with normalization to internal standards .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply when using vertebrate models to evaluate this compound toxicity?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Include sham controls and minimize sample sizes via power analysis. For publication, ensure data repositories (e.g., Figshare) include raw datasets, experimental protocols, and metadata for reproducibility .

Q. How can researchers ensure compliance with data privacy laws when collaborating on multi-institutional studies?